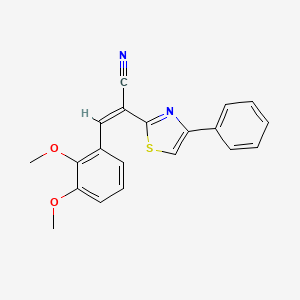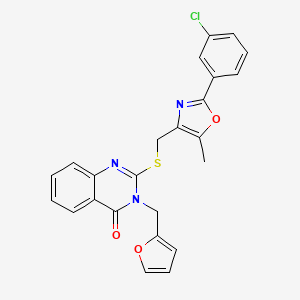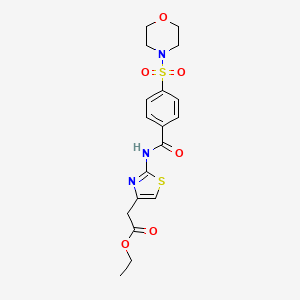
Ethyl 2-(2-(4-(morpholinosulfonyl)benzamido)thiazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-(4-(morpholinosulfonyl)benzamido)thiazol-4-yl)acetate is a compound that likely shares characteristics with other thiazole derivatives, as detailed in the provided papers. Thiazole and its derivatives are of significant interest in the field of medicinal chemistry due to their presence in various biologically active compounds. The papers provided discuss the synthesis, molecular structure, and chemical properties of related thiazole compounds, which can be used to infer the properties of the compound .
Synthesis Analysis
The synthesis of related thiazole derivatives typically involves the alkylation of ethyl (benzothiazol-2-ylsulfonyl)acetate or its propionate counterpart with alkyl halides, followed by desulfination and hydrolysis to yield substituted acetic acids . Another method includes the cyclization of thioamide with chloroacetoacetate, yielding a thiazole derivative with a good yield . Additionally, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in ethanol/triethylamine (EtOH/TEA) solution at room temperature has been used to prepare various thiazole carboxylate derivatives .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (^1H NMR), and mass spectrometry (MS) . For instance, the crystal structure of a related compound, ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, has been determined using X-ray crystallography, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. For example, they can be used in sulfinyl-Knoevenagel reactions with aldehydes to produce 4-hydroxyalk-2-enoates, which are important structures in biologically active natural products and useful for the synthesis of chiral compounds . The reactivity of these compounds can be further manipulated to synthesize a wide range of derivatives, including those with potential pharmacological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of substituents on the thiazole ring can affect properties such as solubility, melting point, and reactivity. The optically pure forms of these compounds can be obtained through enzymatic kinetic resolution, which is important for the synthesis of optically active products . The stability of these compounds is often enhanced by the formation of hydrogen bonds, as seen in the crystal structure analysis .
Applications De Recherche Scientifique
Synthesis and Derivative Formation
Ethyl 2-(2-(4-(morpholinosulfonyl)benzamido)thiazol-4-yl)acetate is involved in the synthesis of various compounds. For example, it is used in reactions with ethyl bromoacetate and ethyl 2-bromopropionate to create N-substituted 2-acelmethylidene-1,3-thiazolidin-4-ones, which have potential applications in pharmaceutical and chemical industries (Jagodziński et al., 2000).
The compound is also involved in the synthesis of novel compounds such as ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, which are synthesized via a three-component reaction. These novel compounds have potential for further applications in medicinal chemistry (Nassiri & Milani, 2020).
Chemical Properties and Interactions
In a study on thiazoles and thiadiazines, it was shown that the reaction of thiosemicarbazide with ethyl 4-chloroacetoacetate, which is chemically related to ethyl 2-(2-(4-(morpholinosulfonyl)benzamido)thiazol-4-yl)acetate, leads to the selective preparation of various derivatives. These reactions highlight the versatile nature of these compounds in chemical synthesis (Campaigne & Selby, 1978).
The compound is also used in the synthesis of ethyl 2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, a novel compound designed for specific applications, showcasing the adaptability of this compound in creating diverse chemical structures (Tang Li-jua, 2015).
Applications in Biological Studies
In the context of biological studies, compounds synthesized using ethyl 2-(2-(4-(morpholinosulfonyl)benzamido)thiazol-4-yl)acetate have been evaluated for various activities. For instance, benzothiazolyl substituted iminothiazolidinones and benzamido-oxothiazolidines, derived from similar compounds, have been studied as potent aldose reductase inhibitors, indicating potential applications in treating diabetic complications (Saeed et al., 2014).
Additionally, new benzothiazoles synthesized from related compounds have been evaluated as antimicrobial agents, demonstrating the potential of these derivatives in pharmacological applications (Al-Talib et al., 2016).
Orientations Futures
The future directions in the research of thiazole derivatives, including Ethyl 2-(2-(4-(morpholinosulfonyl)benzamido)thiazol-4-yl)acetate, could involve the design and development of new compounds related to this scaffold to act as drug molecules with lesser side effects . This could include further exploration of their biological activities and the development of more efficient synthesis methods.
Mécanisme D'action
- The precise mechanism of the analgesic action of morphine remains unknown, but it likely involves modulation of pain perception and transmission in the central nervous system .
- Additionally, mu-opioid receptors are found on the terminal axons of primary afferents within laminae I and II of the spinal cord and in the spinal nucleus of the trigeminal nerve .
- The compound’s pharmacokinetic properties impact its bioavailability, distribution, metabolism, and excretion .
- The downstream effects include altered pain perception and modulation of neural pathways involved in pain transmission .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Propriétés
IUPAC Name |
ethyl 2-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S2/c1-2-27-16(22)11-14-12-28-18(19-14)20-17(23)13-3-5-15(6-4-13)29(24,25)21-7-9-26-10-8-21/h3-6,12H,2,7-11H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDCIAOTTGMPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(4-(morpholinosulfonyl)benzamido)thiazol-4-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

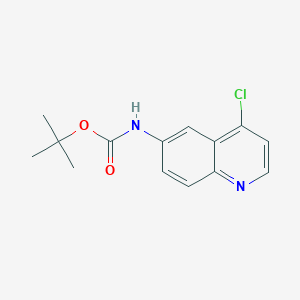
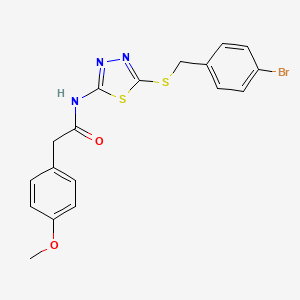

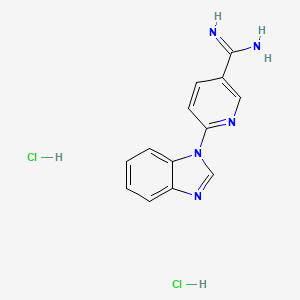
![(S)-6-Fluorospiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B3009762.png)
![N'-(5-Chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B3009763.png)
![2-Butyl-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3009765.png)

![3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3009767.png)
![[(3S,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/no-structure.png)
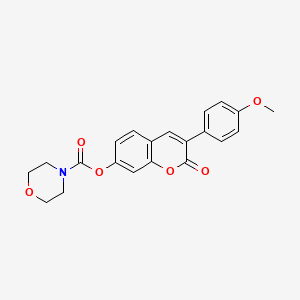
![N~1~-benzyl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B3009770.png)
